Methisazone

Catalog No.
S535125
CAS No.
1910-68-5
M.F
C10H10N4OS
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methisazone

CAS Number

1910-68-5

Product Name

Methisazone

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)

InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Solubility

Soluble in DMSO

Synonyms

Marboran, Methisazone, Metisazone

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N/NC(=S)N)/C1=O

Description

The exact mass of the compound Methisazone is 234.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Effects:

Researchers have studied methisazone's ability to inhibit the replication of various viruses, including:

  • Poxviruses: This group includes viruses that cause smallpox and monkeypox. Studies in cell cultures and animals suggest methisazone may have antiviral activity against poxviruses.

Important Note

Smallpox was eradicated in 1980, and the use of methisazone for this purpose is not relevant in current public health practice.

  • Other RNA Viruses: Research has explored the effects of methisazone on other RNA viruses, but results have been mixed.

Mechanism of Action:

The exact mechanism by which methisazone exerts its antiviral effects is not fully understood. Some research suggests it may interfere with viral protein synthesis [].

Methisazone (USAN) or metisazone (INN) is a synthetic antiviral drug []. Developed in the 1960s, it disrupts viral replication, particularly in poxviruses like smallpox []. While it showed promise against smallpox, logistical challenges and the emergence of alternative treatments limited its widespread use [].


Molecular Structure Analysis

Methisazone belongs to the class of thiosemicarbazones. Its key structural features include:

  • A central heterocyclic ring with a nitrogen and sulfur atom [].
  • An attached methyl group and an indole moiety, which are believed to contribute to its antiviral activity [].

Chemical Reactions Analysis

The synthesis of methisazone involves the condensation of N-methylisatin with thiosemicarbazide []. However, detailed information on specific reaction conditions and mechanisms is limited in publicly available scientific literature.

Methisazone inhibits viral replication by interfering with mRNA and protein synthesis within infected cells []. The exact mechanism remains under investigation, but it's believed to involve binding to viral ribosomes and hindering essential cellular processes for viral growth [].

Methisazone exhibits side effects like nausea and vomiting, which limited its usefulness compared to other treatments for smallpox []. Further information on its specific toxicity or other safety hazards is not readily available in scientific databases.

, notably its interaction with iodine. Each molecule of methisazone can react with eight atoms of iodine, a reaction that has been studied to understand its mechanism and potential impurities . The condensation reaction leading to methisazone involves N-methylisatin and thiosemicarbazide, resulting in the formation of this antiviral agent .

Key Reactions:

  • Condensation Reaction: N-methylisatin + thiosemicarbazide → Methisazone
  • Reaction with Iodine: Methisazone + Iodine → Iodinated Methisazone Complex

Methisazone's primary biological activity is its antiviral effect against poxviruses. It inhibits the synthesis of structural viral proteins and interrupts the assembly of mature viruses. This mechanism makes it particularly effective in preventing viral replication during infections . Additionally, methisazone has been investigated for its prophylactic use, providing some degree of protection against viral infections when administered before exposure .

The synthesis of methisazone typically involves a two-step process:

  • Condensation: The initial step involves the condensation of N-methylisatin with thiosemicarbazide under acidic conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain pure methisazone.

This synthetic route is crucial for producing methisazone in sufficient quantities for research and potential therapeutic applications.

Methisazone has several applications, primarily in virology and infectious disease management:

  • Antiviral Treatment: Used primarily against poxvirus infections.
  • Prophylaxis: Administered to provide protection against viral infections.
  • Research: Studied for its interactions with metal complexes to enhance its antiviral properties .

Despite its limited use today, methisazone remains a subject of interest in antiviral research.

Recent studies have explored the interaction of methisazone with metal ions such as iron, zinc, manganese, magnesium, and calcium. These interactions can enhance the binding affinity of methisazone to viral proteins, potentially improving its efficacy as an antiviral agent. For instance, complexes formed between methisazone and manganese exhibited the highest binding energy changes with specific viral proteins associated with SARS-CoV-2 . This suggests that modifying methisazone with metal ions could lead to novel therapeutic strategies against viral infections.

Methisazone shares structural and functional similarities with several other antiviral compounds. Here are a few notable comparisons:

Compound NameMechanism of ActionUnique Features
AcyclovirInhibits viral DNA polymerasePrimarily used for herpes simplex virus
RibavirinInhibits RNA synthesisBroad-spectrum antiviral activity
CidofovirInhibits viral DNA synthesisEffective against cytomegalovirus
AmantadineInhibits uncoating of influenza virusAlso has anti-Parkinsonian properties

Uniqueness of Methisazone

Methisazone is unique due to its specific action against poxviruses and its historical significance in smallpox treatment. Unlike many modern antivirals that target DNA or RNA synthesis broadly, methisazone's targeted mechanism makes it particularly relevant in discussions about historical antiviral therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

234.05753213 g/mol

Monoisotopic Mass

234.05753213 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K3QML4J07E

Pharmacology

Methisazone is a thiosemicarbazone with activity against poxviruses. Methisazone inhibits the synthesis of structural viral proteins and interrupts full assembly of mature virus.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AA - Thiosemicarbazones
J05AA01 - Metisazone

Other CAS

1910-68-5

Wikipedia

Metisazone

Dates

Modify: 2023-08-15
1: Teitz Y, Ronen D, Vansover A, Stematsky T, Riggs JL. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone. Antiviral Res. 1994 Aug;24(4):305-14. PubMed PMID: 7993075.
2: MARSDEN JP. Case of malignant smallpox treated with compound 33T57. Br Med J. 1962 Aug 25;2(5303):524. PubMed PMID: 14470219; PubMed Central PMCID: PMC1925910.
3: Ronen D, Sherman L, Bar-Nun S, Teitz Y. N-methylisatin-beta-4',4'-diethylthiosemicarbazone, an inhibitor of Moloney leukemia virus protein production: characterization and in vitro translation of viral mRNA. Antimicrob Agents Chemother. 1987 Nov;31(11):1798-802. PubMed PMID: 3501701; PubMed Central PMCID: PMC175042.
4: BAUER DJ, STVINCENT L, KEMPE CH, DOWNIE AW. PROPHYLACTIC TREATMENT OF SMALL POX CONTACTS WITH N-METHYLISATIN BETA-THIOSEMICARBAZONE (COMPOUND 33T57, MARBORAN). Lancet. 1963 Sep 7;2(7306):494-6. PubMed PMID: 14065422.
5: Borysiewicz J, Witaliński W. Effect of N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine on vaccinia virus replication in vitro and in vivo. Brief report. Arch Virol. 1979;62(1):83-6. PubMed PMID: 539911.
6: McLean DM. Methisazone therapy in pediatric vaccinia complications. Ann N Y Acad Sci. 1977 Mar 4;284:118-21. PubMed PMID: 280134.
7: Rada B, Zgórniak-Nowosielska I. Site of action of N,N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine in the vaccinia virus replication cycle. Acta Virol. 1984 Sep;28(5):428-32. PubMed PMID: 6151358.
8: Zgórniak-Nowosielska I, Gatkiewicz A, Veckenstedt A, Béládi I. Effect of N, N'-bis(methylisatin-beta-thiosemicarbazone)-2-methylpiperazine against virus-induced encephalitis in mice). Acta Virol. 1980 Dec;24(6):439-44. PubMed PMID: 6111204.
9: Hermans PE, Cockerill FR 3rd. Antiviral agents. Mayo Clin Proc. 1983 Apr;58(4):217-22. Review. PubMed PMID: 6339831.
10: Tomashevskaia MF, Turkevich MM. Spectorphotometric determination of methisazone and its extraction from mixtures. Farm Zh. 1975 Mar-Apr;(2):73-5. Ukrainian. PubMed PMID: 1140365.
11: McLean DM. Vaccinia complications and methisazone therapy. Clin Infect Dis. 2006 Jun 1;42(11):1653. PubMed PMID: 16652327.
12: Lee KC, Hersey JA. Crystal modification of methisazone by grinding. J Pharm Pharmacol. 1977 Apr;29(4):249-50. PubMed PMID: 17681.
13: Borysiewicz J, Mizerski J, Pryjma J. Effect of methisazone on immune response in mice. Chemotherapy. 1977;23(4):276-81. PubMed PMID: 862459.
14: Chang TW, Snydman DR. Antiviral agents: action and clinical use. Drugs. 1979 Nov;18(5):354-76. Review. PubMed PMID: 92398.
15: Zgórniak-Nowosielska I, Cwiek D, Sławińska B. Immune response in vaccinia virus infected mice treated with N,N'-bis/methylisatin-beta-thiosemicarbazone/-2-methylpiperazine. Arch Immunol Ther Exp (Warsz). 1985;33(6):769-76. PubMed PMID: 3868962.
16: Ronen D, Nir E, Teitz Y. Effect of N-methylisatin-beta-4':4'-diethylthiosemicarbazone on intracellular Moloney leukemia virus constituents. Antiviral Res. 1985 Aug;5(4):249-54. PubMed PMID: 2412491.
17: Bauer DJ. A history of the discovery and clinical application of antiviral drugs. Br Med Bull. 1985 Oct;41(4):309-14. Review. PubMed PMID: 2996681.
18: Teitz Y, Ladizensky E, Barko N, Burstein E. Selective repression of v-abl-encoded protein by N-methylisatin-beta-4',4'-diethylthiosemicarbazone and N-allylisatin-beta-4',4'-diallylthiosemicarbazone. Antimicrob Agents Chemother. 1993 Nov;37(11):2483-5. PubMed PMID: 8285639; PubMed Central PMCID: PMC192414.
19: Schroeder C, Presber W. [Current problems in medical virology. VI. Virostatics--what we need and what we have]. Z Arztl Fortbild (Jena). 1981 Apr 1;75(7):223-9. German. PubMed PMID: 6169209.
20: Walter M, Kolarz B, Zgórniak-Nowosielska I. Evaluation of ectodermal lesions in intravenous vaccinia infected mice as a method to investigate the antiviral activity of isatin beta-thiosemicarbazone derivative (TSK VI compound). Arch Immunol Ther Exp (Warsz). 1981;29(2):187-94. PubMed PMID: 7305631.

Explore Compound Types